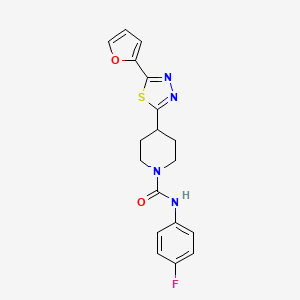![molecular formula C13H11BF2O3 B2592253 Acide 4-fluoro-3-[(3-fluorophényl)(hydroxy)méthyl]phénylboronique CAS No. 2377587-48-7](/img/structure/B2592253.png)
Acide 4-fluoro-3-[(3-fluorophényl)(hydroxy)méthyl]phénylboronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Fluoro-3-[(3-fluorophenyl)(hydroxy)methyl]phenylboronic acid” is a chemical compound with the CAS Number: 2096340-25-7 . It has a molecular weight of 246.05 and its IUPAC name is 4-[(3-fluorophenyl)(hydroxy)methyl]phenylboronic acid .
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been a topic of interest in medicinal chemistry . Protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis, has been reported . This process involves a radical approach and has been applied to 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis
The molecular structure of “4-Fluoro-3-[(3-fluorophenyl)(hydroxy)methyl]phenylboronic acid” can be represented by the formula C13H12BFO3 . The InChI code for this compound is 1S/C13H12BFO3/c15-12-3-1-2-10(8-12)13(16)9-4-6-11(7-5-9)14(17)18/h1-8,13,16-18H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 264.03 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 3 and a topological polar surface area of 60.7 Ų .Applications De Recherche Scientifique
Couplage de Suzuki–Miyaura
Ce composé peut être utilisé comme réactif de bore dans le couplage de Suzuki–Miyaura . Il s'agit d'un type de réaction de couplage croisé catalysée par le palladium, largement utilisée pour la formation de liaisons carbone-carbone. Les conditions de réaction sont douces et tolérantes à divers groupes fonctionnels .
Synthèse de terphényles biologiquement actifs
L'acide 4-fluorophénylboronique, un composé apparenté, a été utilisé pour synthétiser des terphényles biologiquement actifs . Ces composés présentent une large gamme d'activités biologiques et peuvent être utilisés dans le développement de nouveaux produits pharmaceutiques .
Réactions de couplage avec les tétrafluoroborates d'arènediazonium
Ce composé peut être utilisé comme réactif dans des réactions de couplage avec des tétrafluoroborates d'arènediazonium . Ces réactions sont utiles pour la synthèse de composés biaryles, qui ont des applications dans les produits pharmaceutiques et la science des matériaux .
Réactions de couplage avec les sels d'iodonium
L'acide 4-fluorophénylboronique peut également être utilisé dans des réactions de couplage avec des sels d'iodonium . Ces réactions sont utilisées pour former des liaisons carbone-carbone, qui sont fondamentales en synthèse organique .
Réactions de couplage avec les iodanes
Ce composé peut être utilisé dans des réactions de couplage avec les iodanes . Ces réactions sont utilisées dans la synthèse de molécules organiques complexes .
Couplage de Suzuki assisté par micro-ondes
Ce composé peut être utilisé dans des réactions de couplage de Suzuki assistées par micro-ondes . Cette technique peut réduire considérablement le temps de réaction et améliorer le rendement de la réaction .
Mécanisme D'action
Target of Action
The primary target of 4-Fluoro-3-[(3-fluorophenyl)(hydroxy)methyl]phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 4-Fluoro-3-[(3-fluorophenyl)(hydroxy)methyl]phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The 4-Fluoro-3-[(3-fluorophenyl)(hydroxy)methyl]phenylboronic acid affects the SM coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, which is a crucial step in many organic synthesis processes .
Result of Action
The molecular and cellular effects of the action of 4-Fluoro-3-[(3-fluorophenyl)(hydroxy)methyl]phenylboronic acid are primarily seen in the formation of new carbon–carbon bonds . This is a key step in many organic synthesis processes, enabling the creation of complex organic compounds .
Action Environment
The action, efficacy, and stability of 4-Fluoro-3-[(3-fluorophenyl)(hydroxy)methyl]phenylboronic acid can be influenced by various environmental factors. For instance, the SM coupling reaction conditions, which are exceptionally mild and functional group tolerant, can affect the performance of this compound . .
Propriétés
IUPAC Name |
[4-fluoro-3-[(3-fluorophenyl)-hydroxymethyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF2O3/c15-10-3-1-2-8(6-10)13(17)11-7-9(14(18)19)4-5-12(11)16/h1-7,13,17-19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQBUNWWASKYER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(C2=CC(=CC=C2)F)O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2592170.png)
![2,8-Dibromo-6,12-bis(3-nitrophenyl)benzo[c][1,5]benzodiazocine](/img/structure/B2592171.png)
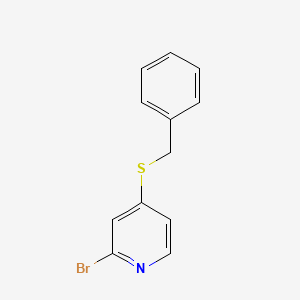

![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]indol-2-yl]prop-2-ynoic acid](/img/structure/B2592177.png)
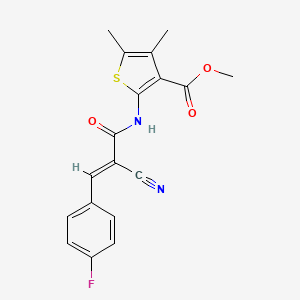
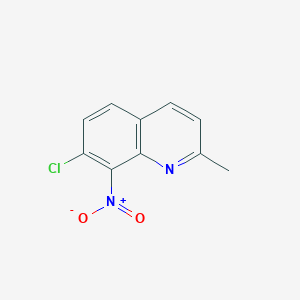
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)
![2-[(3-Chlorophenyl)methyl]-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2592181.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2592186.png)
![1-Phenyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone](/img/structure/B2592187.png)
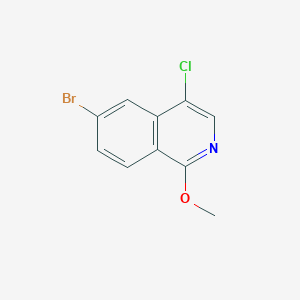
![Ethyl 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetate hydrochloride](/img/structure/B2592190.png)
